17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3',4'-dichloro)benzamido]morphinan
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Overview
Description
17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’,4’-dichloro)benzamido]morphinan is a synthetic compound known for its significant pharmacological properties It is a derivative of morphinan, a class of compounds that includes many opioid analgesics
Preparation Methods
The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’,4’-dichloro)benzamido]morphinan involves several steps, including the formation of the morphinan core and subsequent functionalizationThe reaction conditions often involve the use of strong bases, oxidizing agents, and protective groups to ensure the selective formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 3 and 14 positions can be oxidized to form ketones or carboxylic acids.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The benzamido group can undergo nucleophilic substitution reactions, especially under acidic or basic conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution
Scientific Research Applications
Chemistry: Used as a model compound for studying the structure-activity relationship of opioid receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding affinities.
Medicine: Explored as a potential therapeutic agent for pain management and opioid addiction treatment due to its selective binding to opioid receptors.
Industry: Potential applications in the development of new analgesics and addiction treatments
Mechanism of Action
The compound exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). It acts as an agonist at these receptors, mimicking the effects of endogenous opioids. This interaction leads to the activation of G-protein coupled receptor pathways, resulting in analgesic effects. Additionally, the compound’s structure allows it to selectively target peripheral opioid receptors, reducing the risk of central side effects such as addiction and respiratory depression .
Comparison with Similar Compounds
Compared to other morphinan derivatives, 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’,4’-dichloro)benzamido]morphinan exhibits unique properties due to its specific functional groups. Similar compounds include:
Naltrexone: An opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
Beta-Funaltrexamine (β-FNA): A selective mu-opioid receptor antagonist.
CTAP: A selective mu-opioid receptor antagonist with high affinity
Properties
Molecular Formula |
C27H28Cl2N2O4 |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
3,4-dichloro-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]benzamide |
InChI |
InChI=1S/C27H28Cl2N2O4/c28-17-5-3-16(11-18(17)29)25(33)30-19-7-8-27(34)21-12-15-4-6-20(32)23-22(15)26(27,24(19)35-23)9-10-31(21)13-14-1-2-14/h3-6,11,14,19,21,24,32,34H,1-2,7-10,12-13H2,(H,30,33) |
InChI Key |
QEKJEYIXQCJHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC(=C(C=C7)Cl)Cl |
Origin of Product |
United States |
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